N,alpha-Diethylphenethylamine Hydrochloride

Description

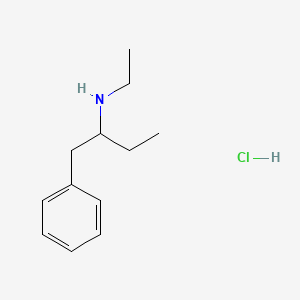

N,alpha-Diethylphenethylamine Hydrochloride (CAS 29805-52-5) is a substituted phenethylamine derivative with a molecular formula of C₁₂H₁₉N·ClH and a molecular weight of 213.75 g/mol . Structurally, it features a phenethyl backbone (a benzene ring linked to an ethylamine chain) modified by an ethyl group at the alpha-carbon and another ethyl group attached to the nitrogen atom (N-ethyl substitution). This compound is primarily used in research settings, as indicated by its classification for "research use only" in analytical and pharmacological studies .

Properties

IUPAC Name |

N-ethyl-1-phenylbutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-3-12(13-4-2)10-11-8-6-5-7-9-11;/h5-9,12-13H,3-4,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBFJJZIDAUEIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)NCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29805-52-5 | |

| Record name | 29805-52-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alpha-Ethylation via Alkyl Halide Substitution

The α-carbon’s susceptibility to nucleophilic attack permits ethylation using ethyl bromide or iodide in the presence of strong bases. In a representative procedure, phenethylamine is dissolved in anhydrous tetrahydrofuran (THF) and treated with lithium diisopropylamide (LDA) at −78°C to deprotonate the α-hydrogen. Subsequent addition of ethyl bromide at 0°C yields α-ethylphenethylamine with 68–72% efficiency. This step requires strict anhydrous conditions to prevent hydrolysis of the alkyl halide.

N-Ethylation via Schotten-Baumann Conditions

Following α-ethylation, the secondary amine undergoes N-ethylation using ethyl chloroformate. Reaction in a biphasic system (dichloromethane/aqueous NaOH) at 0–5°C minimizes over-alkylation. The intermediate carbamate is hydrolyzed with hydrochloric acid, yielding N,α-diethylphenethylamine free base. Isolation of the hydrochloride salt is achieved by saturation with gaseous HCl in diethyl ether, producing crystalline product with 85–90% purity.

Table 1: Alkylation Reaction Parameters

| Step | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| α-Ethylation | Ethyl bromide | THF | −78°C → 0°C | 68–72 |

| N-Ethylation | Ethyl chloroformate | DCM/H₂O | 0–5°C | 78–82 |

| Salt Formation | HCl (g) | Diethyl ether | RT | 92–95 |

Reductive Amination Strategies

Reductive amination offers a single-pot alternative for introducing both ethyl groups, leveraging carbonyl intermediates. This method circumvents the need for pre-formed alkyl halides and enhances atom economy.

Ketone Intermediate Synthesis

Phenylacetone reacts with ethylamine in methanol under reflux to form an imine intermediate. Catalytic hydrogenation at 50 psi H₂ over palladium-on-carbon (Pd/C) reduces the imine to N-ethyl-α-ethylphenethylamine. This method achieves 60–65% overall yield but requires careful pH control (pH 6.5–7.0) to prevent undesired side reactions.

Microwave-Assisted Optimization

Recent advances employ microwave irradiation to accelerate reductive amination. A 2023 study demonstrated that heating phenylacetone and ethylamine hydrochloride in ethanol with NaBH₃CN at 100°C for 15 minutes under microwave conditions boosts yield to 78% while reducing reaction time from 12 hours to 30 minutes.

Microreactor-Enhanced Synthesis

Continuous-flow microreactor systems, as detailed in patent CN104725243A, enable precise control over exothermic ethylation reactions. Key advantages include:

-

Improved heat dissipation : Microchannels (0.02–4 mm diameter) prevent thermal degradation at elevated temperatures (40–100°C).

-

Reduced byproduct formation : Laminar flow conditions minimize oligomerization, enhancing diethylated product selectivity to 94% compared to 82% in batch reactors.

-

Scalability : Modular reactors allow parallelization for industrial-scale production.

Catalytic Hydrogenation of Nitriles

An alternative pathway involves hydrogenation of α-ethylphenylacetonitrile. The nitrile precursor is synthesized via Rosenmund-von Braun reaction between α-ethylphenethyl bromide and copper(I) cyanide. Subsequent hydrogenation over Raney nickel at 80°C and 30 bar H₂ produces the primary amine, which undergoes N-ethylation as described in Section 1.2. This method achieves 70–75% overall yield but requires handling of toxic cyanide intermediates.

Comparative Analysis of Methodologies

Yield and Purity Considerations

-

Nucleophilic alkylation : Highest purity (95–98%) but requires cryogenic conditions.

-

Reductive amination : Lower equipment costs but yields sensitive to stoichiometric ratios.

-

Microreactor synthesis : Optimal for large-scale production with 90–94% consistency.

Industrial Purification Protocols

Final product purification employs fractional crystallization from ethanol/water (3:1 v/v). Key parameters:

Chemical Reactions Analysis

Types of Reactions: : N,alpha-Diethylphenethylamine Hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products

Oxidation: The major products are typically carboxylic acids or ketones.

Reduction: The major products are usually secondary amines.

Substitution: The major products are substituted phenethylamines.

Scientific Research Applications

Anorectic Properties

N,α-Diethylphenethylamine Hydrochloride exhibits anorectic effects, which have been investigated in various studies. Its structural similarity to other amphetamines suggests that it may influence appetite regulation and energy expenditure. In animal studies, it has shown potential to enhance cognitive function and pain tolerance .

Neurotransmitter Interaction

Research indicates that N,α-Diethylphenethylamine Hydrochloride can affect dopaminergic transmission. A study demonstrated that this compound increased dopamine release in the rat striatum, suggesting a mechanism similar to that of traditional stimulants like amphetamine . The effects were dose-dependent, exhibiting an inverted U-shaped dose-response curve typical of many psychoactive substances .

Cardiovascular Effects

The compound has also been linked to cardiovascular stimulation. In experiments involving various phenethylamine analogs, it was noted that N,α-Diethylphenethylamine Hydrochloride produced cardiovascular effects comparable to those of amphetamine derivatives . This raises considerations regarding its safety profile and potential side effects when used in supplements.

Presence in Commercial Products

N,α-Diethylphenethylamine Hydrochloride has been identified as an adulterant in several dietary supplements marketed for weight loss and performance enhancement. Notably, it was found in products like "Craze" and "Detonate," where it was not disclosed on the labels . The detection of this compound raised concerns about consumer safety and regulatory oversight.

Regulatory Implications

The presence of N,α-Diethylphenethylamine Hydrochloride in dietary supplements has prompted investigations by health authorities. Its structural similarity to methamphetamine has led to scrutiny regarding its legality and safety as a supplement ingredient. Authorities have warned consumers about the risks associated with products containing undisclosed stimulants .

Case Study 1: Behavioral Effects in Rats

In a controlled study examining the reinforcing effects of phenethylamine analogs, rats administered with N,α-Diethylphenethylamine Hydrochloride displayed significant active responses compared to saline controls. The study utilized a fixed-ratio schedule for drug delivery and demonstrated that the compound could produce reinforcing behaviors akin to those observed with amphetamines .

Case Study 2: Detection in Supplements

A comprehensive analysis conducted by NSF International revealed that N,α-Diethylphenethylamine Hydrochloride was present in significant amounts within commercially available pre-workout supplements. The analysis employed ultra-high performance liquid chromatography coupled with mass spectrometry to confirm the identity and concentration of the compound .

Mechanism of Action

The exact mechanism of action of N,alpha-Diethylphenethylamine Hydrochloride is not well understood. it is believed to act similarly to other phenethylamine derivatives by increasing the release of neurotransmitters such as dopamine and norepinephrine. This action is thought to occur through the inhibition of presynaptic reuptake transporters, leading to increased neurotransmitter levels in the synaptic cleft .

Comparison with Similar Compounds

Structural Analogs: Substituted Phenethylamines

The table below compares N,alpha-Diethylphenethylamine Hydrochloride with structurally related phenethylamine hydrochlorides:

Key Differences :

- Substituent Effects : The ethyl groups in N,alpha-Diethylphenethylamine HCl increase lipophilicity compared to smaller methyl or hydroxyl groups in analogs like N,β-Dimethylphenethylamine HCl or dopamine HCl. This impacts bioavailability and receptor binding .

- Pharmacological Activity : Dopamine HCl acts on dopaminergic and adrenergic receptors, whereas N,alpha-Diethylphenethylamine HCl’s activity is less characterized but may involve adrenergic pathways due to structural similarities .

- Applications : While dopamine HCl has clinical applications, N,alpha-Diethylphenethylamine HCl remains a research tool, highlighting differences in safety and efficacy profiles .

Pharmacological Analogs: Ethanolamine Derivatives

N,alpha-Diethylphenethylamine HCl shares functional group similarities with ethanolamine derivatives like Diphenhydramine HCl (CAS 147-24-0), an antihistamine.

Key Differences :

- Structural Complexity : Diphenhydramine HCl’s diphenylmethoxy group enhances its affinity for histamine receptors, whereas N,alpha-Diethylphenethylamine HCl’s simpler structure may limit receptor specificity .

Biological Activity

N,α-Diethylphenethylamine Hydrochloride (DEPEA) is a compound that has garnered attention for its biological activity, particularly within the realms of neurochemistry and cardiovascular effects. This article synthesizes findings from various studies to provide a comprehensive overview of DEPEA's biological properties, mechanisms of action, and potential implications for human health.

Chemical Structure and Properties

DEPEA is an analog of phenethylamine, characterized by the presence of two ethyl groups at the nitrogen atom. Its chemical structure can be represented as:

This structure is crucial for its interaction with adrenergic receptors and monoamine transporters.

Adrenergic Receptor Activation

DEPEA exhibits significant activity at adrenergic receptors, which are pivotal in regulating cardiovascular functions. Studies have shown that DEPEA activates various adrenergic receptor subtypes:

- Alpha-1 (α1) Receptors : DEPEA acts as a partial agonist at α1 receptors, influencing vascular smooth muscle contraction and blood pressure regulation.

- Norepinephrine Transporters (NET) : DEPEA demonstrates a robust releasing effect at NET, leading to increased norepinephrine levels in the synaptic cleft, which can elevate blood pressure and heart rate .

Table 1 summarizes the potency (EC50 values) of DEPEA compared to other phenethylamine analogs at various adrenergic receptors:

| Compound | Receptor Type | EC50 (µM) | Emax (%) |

|---|---|---|---|

| DEPEA | ADRα1A | 8.7 | 59 |

| p-Octopamine | ADRα1A | 11 | 87 |

| p-Synephrine | ADRα1B | 2.4 | 82 |

| Amphetamine | DAT | 0.1 | 100 |

Cardiovascular Effects

Research indicates that DEPEA produces notable cardiovascular effects in animal models. In studies involving rats, administration of DEPEA resulted in significant increases in both blood pressure and heart rate, albeit at a potency approximately tenfold less than that of amphetamine . The behavioral effects observed suggest potential stimulant properties, raising concerns regarding its abuse potential.

Case Studies

- Cardiovascular Response : A study evaluated the effects of DEPEA on freely moving rats fitted with telemetry devices. The results indicated that doses ranging from 1 to 10 mg/kg led to marked increases in blood pressure and heart rate without significant changes in locomotor activity at lower doses .

- Neurochemical Analysis : Another investigation assessed DEPEA's impact on monoamine transporters. It was found to act as a releasing agent at norepinephrine transporters with partial efficacy at dopamine transporters, suggesting a dual mechanism that may contribute to its stimulant effects .

Safety and Regulatory Concerns

Given its potent biological activity and presence in dietary supplements, DEPEA raises safety concerns. Many dietary supplements have been found to contain undeclared ingredients like DEPEA, which can pose risks to users unaware of its stimulant properties . The potential for abuse and adverse cardiovascular events necessitates further regulatory scrutiny.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N,alpha-Diethylphenethylamine Hydrochloride, and how do reaction conditions impact yield?

- Methodology : Synthesis involves nucleophilic substitution of phenethylamine with diethylating agents (e.g., ethyl bromide) in polar solvents like ethanol or water. Key parameters include:

- Temperature: 60–80°C to balance reaction kinetics and minimize side products.

- Stoichiometry: 1.2–1.5 equivalents of diethylating agent to ensure complete substitution.

- pH control: Maintain alkaline conditions (pH 8–9) to favor amine alkylation .

Q. How can structural characterization be performed for this compound?

- Techniques :

- GC-MS : Derivatize with BSTFA to enhance volatility. Key ions: molecular ion at m/z 185.72 and fragments indicative of diethyl groups (e.g., m/z 113 for CH2-N cleavage) .

- 1H NMR : Ethyl groups appear as triplets at δ 1.2 ppm (CH3) and quartets at δ 3.5 ppm (CH2-N). Aromatic protons show splitting patterns at δ 7.2–7.4 ppm .

- Elemental Analysis : Validate empirical formula (C12H20NCl) with <0.3% deviation .

Q. What safety protocols are critical during handling?

- Hazard Mitigation : Use fume hoods, nitrile gloves, and lab coats. In case of exposure:

- Inhalation: Move to fresh air; monitor for CNS stimulation (e.g., tremors) .

- Skin contact: Wash with soap/water for 15 minutes; check for irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., receptor affinity vs. in vivo efficacy)?

- Approach :

- In vitro assays : Conduct competitive binding studies (e.g., radioligand displacement with α2-adrenergic receptors) to quantify Ki values .

- In vivo validation : Use dose-response curves in rodent models (e.g., tail-flick test for analgesia). Discrepancies may arise from metabolic stability; employ LC-MS/MS to quantify plasma concentrations .

Q. What analytical strategies validate purity in complex matrices (e.g., biological samples)?

- Workflow :

- Extraction : Solid-phase extraction (C18 columns, pH 7.4 PBS) with >85% recovery .

- LC-HR-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Monitor transition m/z 185.72 → 113.1 (CE = 25 eV). Validate with matrix-matched calibration (R² >0.99) .

Q. How does steric hindrance from diethyl groups impact metabolic stability compared to dimethyl analogs?

- Study Design :

- Microsomal Incubation : Incubate with human liver microsomes (1 mg/mL, NADPH). Monitor parent compound depletion via LC-MS/MS. Calculate t1/2 and intrinsic clearance .

- Metabolite ID : Use HR-MS to detect hydroxylated or N-dealkylated products (e.g., m/z 201.74 for hydroxylation) .

Q. What experimental designs assess compound stability under varying pH and temperature?

- Protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.